molecular formula C11H6ClN3 B3088871 3-(2-Chloropyrimidin-4-yl)benzonitrile CAS No. 1187660-05-4

3-(2-Chloropyrimidin-4-yl)benzonitrile

Cat. No.: B3088871
CAS No.: 1187660-05-4
M. Wt: 215.64 g/mol
InChI Key: YROBKVCHGQWYQM-UHFFFAOYSA-N
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Description

3-(2-Chloropyrimidin-4-yl)benzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyrimidin-4-yl)benzonitrile typically involves the reaction of 2-chloropyrimidine with benzonitrile under specific conditions. One common method involves the nucleophilic substitution reaction where the chlorine atom in 2-chloropyrimidine is replaced by the benzonitrile group. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyrimidin-4-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloropyrimidin-4-yl)benzonitrile
  • 2-(2-Chloropyrimidin-4-yl)benzonitrile
  • 3-(2-Chloropyrimidin-5-yl)benzonitrile

Uniqueness

3-(2-Chloropyrimidin-4-yl)benzonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. The position of the chlorine atom and the benzonitrile group can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .

Properties

IUPAC Name

3-(2-chloropyrimidin-4-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3/c12-11-14-5-4-10(15-11)9-3-1-2-8(6-9)7-13/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROBKVCHGQWYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=NC=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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